molecular formula CHNO B560425 Naquotinib CAS No. 1448232-80-1

Naquotinib

Número de catálogo B560425
Número CAS: 1448232-80-1
Peso molecular: 562.72
Clave InChI: QKDCLUARMDUUKN-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naquotinib, also known as ASP8273, is a novel third-generation EGFR-TKI . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .


Molecular Structure Analysis

Naquotinib belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Naquotinib’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Eight Naquotinib phase I metabolites were found that had been formed by N-demethylation, oxidation, hydroxylation, and reduction .


Physical And Chemical Properties Analysis

Naquotinib has a molecular weight of 562.719 and a chemical formula of C30H42N8O3 .

Aplicaciones Científicas De Investigación

Metabolic Stability and Quantification

Naquotinib (ASP8273, NQT) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) noted for its effectiveness against specific EGFR mutations in lung cancer. A study by Alrabiah et al. (2019) developed a liquid chromatography-tandem mass spectrometry method for accurately determining Naquotinib levels. This method is significant for assessing Naquotinib's concentration and its metabolic stability, providing insights into its pharmacokinetics.

Antitumor Activity in Lung Cancer

Naquotinib has shown promising results in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. Tanaka et al. (2019) reported that Naquotinib effectively targets EGFR mutations, including the T790M resistance mutation, and inhibits AXL signaling, a pathway associated with resistance to EGFR-TKIs. This suggests Naquotinib's potential in treating patients with NSCLC with EGFR-activating mutations and AXL overexpression.

Role in Overcoming Therapeutic Resistance

The complexity of therapeutic resistance in lung cancer treatment is a significant challenge. Murtuza et al. (2019) discussed various third-generation tyrosine kinase inhibitors, including Naquotinib, which targets EGFR T790M resistance. This highlights its role in combating resistance mechanisms that emerge after administration of earlier generation EGFR inhibitors.

Application in Diffuse Large B-Cell Lymphoma

Naquotinib has also been explored for its effectiveness in other cancer types. Tanaka et al. (2019) found that Naquotinib exhibits antitumor activity in activated B-cell-like diffuse large B-cell lymphoma. The study showed Naquotinib's potential beyond lung cancer, specifically in targeting the B-cell receptor pathway.

Resistance Mechanisms in Lung Cancer

Understanding resistance mechanisms is crucial for developing effective cancer therapies. Ninomiya et al. (2018) investigated the resistance mechanism to Naquotinib in lung cancer, identifying MET or NRAS amplification as a resistance mechanism. This research is vital for developing novel treatment strategies in the era of third-generation EGFR inhibitors.

Structural and Pharmacological Characterizations

The structural and pharmacological properties of Naquotinib provide insights into its effectiveness against various EGFR mutations. Hirano et al. (2018) assessed Naquotinib's efficacy in different EGFR mutations, including L858R and exon 19 deletion, contributing to the understanding of its action mechanism in NSCLC.

Safety And Hazards

Naquotinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naquotinib

CAS RN

1448232-80-1
Record name Naquotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naquotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAQUOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
247
Citations
T Hirano, H Yasuda, J Hamamoto, S Nukaga… - Molecular cancer …, 2018 - AACR
… , naquotinib was more potent than osimertinib for L858R+T790M. Additionally, naquotinib … In this study, we compared the efficacy of naquotinib with that of other EGFR-TKIs in several …
Number of citations: 30 aacrjournals.org
K Ninomiya, K Ohashi, G Makimoto, S Tomida… - Scientific reports, 2018 - nature.com
… To explore the mechanism of resistance to naquotinib, we established multiple naquotinib-… Furthermore, we tested whether naquotinib was effective against osimertinib-resistant lung …
Number of citations: 35 www.nature.com
T Hirano, H Yasuda, J Hamamoto, S Nukaga… - sciolibrary.com
… The efficacy of naquotinib in cells with L858R, exon 19 deletion, and exon 19 deletion+ … , naquotinib was more potent than osimertinib for L858R+ T790M. Additionally, naquotinib and …
Number of citations: 0 www.sciolibrary.com
H Tanaka, H Sakagami, N Kaneko, S Konagai… - Molecular Cancer …, 2019 - AACR
… mutant EGFR or WT EGFR revealed that naquotinib inhibited the growth of NCI-H1975 (… naquotinib on EGFR and its downstream signals, ERK and AKT, by Western blotting. Naquotinib …
Number of citations: 10 aacrjournals.org
H Alrabiah, AA Kadi, MW Attwa, AS Abdelhameed - RSC advances, 2019 - pubs.rsc.org
Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKIs). NQT was found to be more effective than osimertinib …
Number of citations: 22 pubs.rsc.org
田中宏明, タナカヒロアキ - 2022 - tsukuba.repo.nii.ac.jp
… the profile of naquotinib as an EGFR inhibitor for patients with NSCLC with EGFR-activating mutations and T790M resistant mutation, I examined inhibitory effect of naquotinib using in …
Number of citations: 5 tsukuba.repo.nii.ac.jp
H Tanaka, N Kaneko, H Sakagami, T Matsuya… - Leukemia Research, 2020 - Elsevier
… naquotinib against BTK in comparison to ibrutinib, acalabrutinib, tirabrutinib and spebrutinib. Naquotinib … In vivo, naquotinib induced tumor regression and suppressed tumor recurrence …
Number of citations: 4 www.sciencedirect.com
MW Attwa, AA Kadi, H AlRabiah, HW Darwish - RSC advances, 2019 - pubs.rsc.org
Tyrosine kinase inhibitors (TKIs) are very efficient for the treatment of EGFR-mutated lung cancer and show improved therapeutic efficacy. However, treatment with both first- and second-…
Number of citations: 2 pubs.rsc.org
K Ninomiya, K Ohashi, G Makimoto, S Tomida, H Higo…
Number of citations: 2
K Ninomiya, K Ohashi, G Makimoto, S Tomida, H Higo…
Number of citations: 2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.